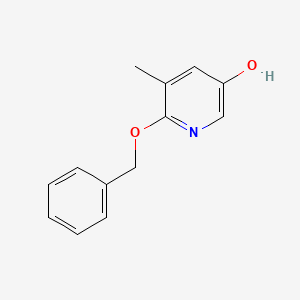

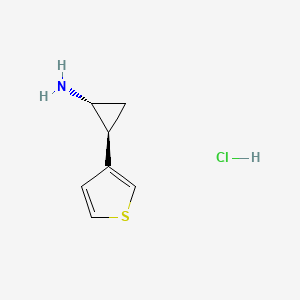

![molecular formula C15H11NO3S2 B2770995 Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-52-2](/img/structure/B2770995.png)

Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C15H11NO3S2 . It has an average mass of 317.383 Da and a monoisotopic mass of 317.018036 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Structural Characterization and Synthetic Approaches

Research has been conducted on the structural characterization of related compounds, such as Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate. This study revealed the compound's crystal structure, emphasizing the importance of intra- and intermolecular hydrogen bonds for stabilization (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Anticancer Activity

Novel thiophene and benzothiophene derivatives, including those structurally similar to Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate, have been synthesized and evaluated for their anticancer properties. Several compounds demonstrated significant anti-proliferative activity against various cancer cell lines, highlighting the potential of these derivatives in anticancer research (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).

Antibacterial and Anti-inflammatory Applications

Further studies explored the transformation of similar compounds into derivatives with potential antimicrobial and non-steroidal anti-inflammatory activities. These compounds were characterized and evaluated, showing promise as antibacterial and antifungal agents, as well as exhibiting anti-inflammatory effects (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Innovative Synthetic Methodologies

Innovative synthetic methodologies for derivatives have been developed, focusing on tandem transformations and new synthetic routes. These studies not only enhance the understanding of the chemical behavior of such compounds but also open new avenues for their application in various fields (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).

Mechanism of Action

Target of Action

The primary target of Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate is microtubules in interphase and mitotic cells . Microtubules are a component of the cytoskeleton, involved in maintaining the structure of the cell and also play a vital role in cellular processes such as mitosis and intracellular transport.

Mode of Action

This compound, also known as Nocodazole, is thought to bind directly to tubulin, a globular protein that is the main constituent of microtubules . This binding causes conformational changes in tubulin, resulting in increased exposure of some sulfhydryl and possibly tyrosine residues . This interaction disrupts the structure and function of microtubules, thereby interfering with cell division and other cellular processes.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its solubility and stability. It is soluble in formic acid, benzaldehyde, DMSO, and a mixture of chloroform:methanol (2:1), but only slightly soluble in water . A pharmaceutical solution was prepared in PEG 400 . Its solubility in biological media is maintained for greater than 2 hours with 12% DMSO . Frozen aliquots in DMSO or DMF are quite stable at –20°C for several months . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential anticancer agent. Malignant cells may be more susceptible to the antimicrotubular effect of this compound than nonmalignant cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its stability in biological media and at different storage temperatures can influence its efficacy and shelf life .

Properties

IUPAC Name |

methyl 5-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c1-19-15(18)13-8-9-7-10(4-5-11(9)21-13)16-14(17)12-3-2-6-20-12/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSGIHAKGHVUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B2770913.png)

![1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2770922.png)

![6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2770925.png)

![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)

![4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2770935.png)